N~5~-(3,4-DICHLOROPHENYL)-8-ETHOXY-1-[(4-ISOPROPYLPHENYL)IMINO]-4,4-DIMETHYL-1H-[1,2]DITHIOLO[3,4-C]QUINOLINE-5(4H)-CARBOXAMIDE
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Overview
Description
N~5~-(3,4-DICHLOROPHENYL)-8-ETHOXY-1-[(4-ISOPROPYLPHENYL)IMINO]-4,4-DIMETHYL-1H-[1,2]DITHIOLO[3,4-C]QUINOLINE-5(4H)-CARBOXAMIDE is a complex organic compound that belongs to the class of dithioloquinoline derivatives
Preparation Methods
The synthesis of N5-(3,4-DICHLOROPHENYL)-8-ETHOXY-1-[(4-ISOPROPYLPHENYL)IMINO]-4,4-DIMETHYL-1H-[1,2]DITHIOLO[3,4-C]QUINOLINE-5(4H)-CARBOXAMIDE can be achieved through a multi-step process involving the reaction of dithiomalondianilide with 3-aryl-2-cyanoacrylamides or via a three-component reaction involving aromatic aldehydes, cyanoacetamide, and dithiomalondianilide in the presence of morpholine . The reaction conditions typically involve moderate temperatures and the use of organic solvents such as ethanol or methanol.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N~5~-(3,4-DICHLOROPHENYL)-8-ETHOXY-1-[(4-ISOPROPYLPHENYL)IMINO]-4,4-DIMETHYL-1H-[1,2]DITHIOLO[3,4-C]QUINOLINE-5(4H)-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its biological activity.
Agriculture: Some derivatives of this compound exhibit herbicide safening effects.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N5-(3,4-DICHLOROPHENYL)-8-ETHOXY-1-[(4-ISOPROPYLPHENYL)IMINO]-4,4-DIMETHYL-1H-[1,2]DITHIOLO[3,4-C]QUINOLINE-5(4H)-CARBOXAMIDE involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other dithioloquinoline derivatives such as 6-amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamides These compounds share similar structural features but differ in their substituents, leading to variations in their biological activity and applications
Properties
Molecular Formula |
C30H29Cl2N3O2S2 |
---|---|
Molecular Weight |
598.6g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-8-ethoxy-4,4-dimethyl-1-(4-propan-2-ylphenyl)iminodithiolo[3,4-c]quinoline-5-carboxamide |
InChI |
InChI=1S/C30H29Cl2N3O2S2/c1-6-37-21-12-14-25-22(16-21)26-27(38-39-28(26)33-19-9-7-18(8-10-19)17(2)3)30(4,5)35(25)29(36)34-20-11-13-23(31)24(32)15-20/h7-17H,6H2,1-5H3,(H,34,36) |
InChI Key |
MOIAPLGSZSTTAA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C(=NC4=CC=C(C=C4)C(C)C)SS3)(C)C)C(=O)NC5=CC(=C(C=C5)Cl)Cl |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C(=NC4=CC=C(C=C4)C(C)C)SS3)(C)C)C(=O)NC5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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